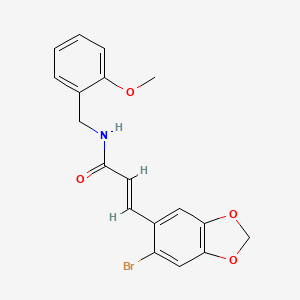

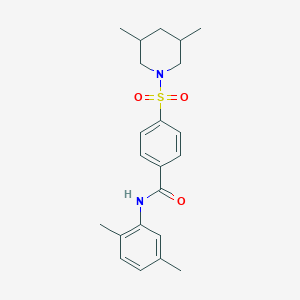

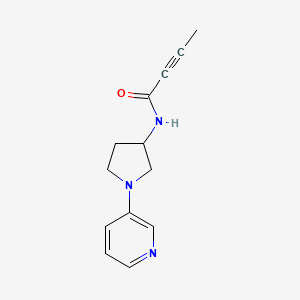

N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, also known as SMT-19969, is a small molecule inhibitor of the enzyme cyclophilin D (CypD). CypD is a mitochondrial protein that plays a key role in regulating the opening of the mitochondrial permeability transition pore (mPTP), which is involved in various pathological conditions such as ischemia-reperfusion injury, neurodegenerative diseases, and cancer.

Scientific Research Applications

Synthesis and Characterization

In the realm of organic chemistry, the synthesis and characterization of compounds with benzamide functionality, such as N-(2,5-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, are pivotal. One study demonstrates the successful tritium labeling of a related C-C chemokine receptor 1 (CCR1) antagonist, showcasing advanced synthetic methodologies that could be applied to similar compounds for tracing biological pathways or drug discovery (Hong et al., 2015). Another investigation delves into the development of novel benzenesulfonamide derivatives, providing insights into chemical reactivity and potential for generating new compounds with varied biological activities (Fahim & Shalaby, 2019).

Molecular Docking and DFT Calculations

Molecular docking and Density Functional Theory (DFT) calculations are crucial for understanding the interaction of molecules like this compound with biological targets. Such computational studies offer insights into the potential therapeutic applications of these compounds. For example, the synthesis, biological evaluation, and comprehensive theoretical studies of sulfonamide derivatives highlight their antitumor activity and potential molecular interactions with biological targets (Fahim & Shalaby, 2019).

Environmental and Material Science Applications

The research into benzamide derivatives extends beyond pharmaceuticals into materials science and environmental applications. For instance, the development of herbicidally active benzamides showcases the agricultural applications of such compounds, offering potential solutions for weed management (Viste et al., 1970). Moreover, advancements in the synthesis of polyamide and polyamide-imides containing benzamide derivatives reveal their significance in creating new materials with potential uses in various industries, including electronics, automotive, and aerospace, due to their excellent thermal and chemical stability (Liaw et al., 2001).

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-15-5-6-18(4)21(12-15)23-22(25)19-7-9-20(10-8-19)28(26,27)24-13-16(2)11-17(3)14-24/h5-10,12,16-17H,11,13-14H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRFXOSORPWFJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Adamantyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784062.png)

![2-(trifluoromethyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2784063.png)

![Ethyl 5-[(2,2-diphenylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2784064.png)

![1-(3-Methylbenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2784065.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2784068.png)

![6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2784070.png)

![2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2784072.png)

![3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2784075.png)

![6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole](/img/structure/B2784078.png)